Crystallographically Validated PKA Binding: Structural Confirmation versus Uncharacterized Purine Analogs
6-(piperazin-1-yl)-9H-purine has been crystallographically demonstrated to bind the catalytic subunit of protein kinase A (PKA) and inhibit its activity in vitro . This contrasts with the vast majority of commercially available purine analogs lacking experimentally determined binding modes. The X-ray structure provides unambiguous atomic-level validation of binding pose, enabling rational structure-guided optimization that is impossible with uncharacterized scaffolds [1].
| Evidence Dimension | Experimental structural characterization of target binding |
|---|---|
| Target Compound Data | Binding site determined by X-ray crystallography; binds to cAMP-dependent protein kinase catalytic subunit |
| Comparator Or Baseline | Majority of unsubstituted purines or non-piperazine 6-substituted purines: no crystallographic binding data available |
| Quantified Difference | Qualitative categorical difference: presence vs. absence of experimentally validated binding mode |
| Conditions | In vitro PKA inhibition assay; crystallographic structure determination |
Why This Matters
Procurement of a crystallographically validated scaffold reduces false-positive hit rates in kinase screening campaigns and accelerates structure-activity relationship (SAR) development through rational design rather than empirical trial.
- [1] RCSB PDB. Ligand Summary Page: 69P (6-piperazin-1-yl-9H-purine). View Source
